Ethyl 3-chloro-4-(difluoromethoxy)benzoate

Description

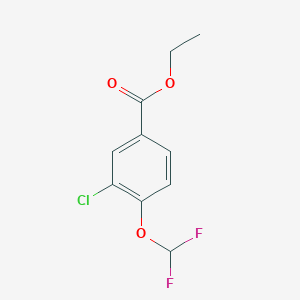

Ethyl 3-chloro-4-(difluoromethoxy)benzoate (CAS: 1510018-84-4 or 180869-38-9; discrepancies noted in sourcing) is a fluorinated benzoate ester derivative with the molecular formula C₁₀H₉ClF₂O₃ **. Structurally, it features a benzoate core substituted at the 3-position with a chlorine atom and at the 4-position with a difluoromethoxy (-OCHF₂) group.

Properties

IUPAC Name |

ethyl 3-chloro-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVPMZNDAVRKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4-(difluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Ethyl 3-chloro-4-(difluoromethoxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Catalysts: Sulfuric acid for esterification, bases for hydrolysis

Solvents: Ethanol, water

Major Products Formed

From Substitution: Derivatives with substituted nucleophiles

From Hydrolysis: 3-chloro-4-(difluoromethoxy)benzoic acid and ethanol

Scientific Research Applications

Ethyl 3-chloro-4-(difluoromethoxy)benzoate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and difluoromethoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-chloro and 4-difluoromethoxy substituents confer unique electronic and steric properties. Comparisons with analogous compounds reveal trends:

Ethyl 4-(Difluoromethoxy)-3-Iodobenzoate

- Substituents : 3-iodo, 4-difluoromethoxy.

- Key Differences: Replacement of chlorine with iodine increases molecular weight (MW: ~352 g/mol vs.

- Applications : Used in research settings for radiopharmaceutical labeling or as a heavy-atom derivative in crystallography.

B. 3-Chloro-4-(Trifluoromethoxy)Benzaldehyde (CAS: 83279-39-4)

- Substituents : 3-chloro, 4-trifluoromethoxy (-OCF₃).

- Key Differences : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but increases lipophilicity (logP: ~2.8 vs. ~2.3 for difluoromethoxy) .

- Applications : Intermediate in agrochemical synthesis (e.g., herbicides).

Methyl 3-Chloro-4-(2-Oxopropyl)Benzoate

- Substituents : 3-chloro, 4-(2-oxopropyl).

- Key Differences : The ketone group at the 4-position introduces a reactive site for further functionalization (e.g., condensation reactions). Higher polarity compared to difluoromethoxy derivatives increases water solubility .

- Applications: Precursor in heterocyclic chemistry (e.g., indanone derivatives).

Data Tables

Table 1: Structural and Commercial Comparison of Selected Benzoates

¹Discrepancy noted: CAS 180869-38-9 also listed for the same compound .

Table 2: Toxicity Comparison of Benzoate Derivatives

| Compound | Irritation (Dermal) | Sensitization Potential | Environmental Persistence |

|---|---|---|---|

| Ethyl benzoate | Low | Low | Moderate |

| C12-15 alkyl benzoate | Moderate | Moderate | High |

| Ethyl 3-chloro-4-(difluoromethoxy)benzoate | Not reported | Not reported | High (predicted) |

| Trifluoromethoxy derivatives | Low | Low | Very high |

Biological Activity

Ethyl 3-chloro-4-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 3-chloro-4-(difluoromethoxy)benzoate has the molecular formula C10H8ClF2O3. The presence of the difluoromethoxy group significantly enhances its lipophilicity, which is crucial for its interaction with biological targets. The structural characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF2O3 |

| Molecular Weight | 252.62 g/mol |

| Functional Groups | Chlorine, Difluoromethoxy |

| Solubility | Moderate (specific values needed) |

Antimicrobial Properties

Research indicates that Ethyl 3-chloro-4-(difluoromethoxy)benzoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, likely through inhibition of key enzymes involved in peptidoglycan formation.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties . It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect may be attributed to the modulation of signaling pathways involving NF-kB, which plays a critical role in inflammation.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

A study explored the inhibitory effects of Ethyl 3-chloro-4-(difluoromethoxy)benzoate on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. The compound demonstrated an IC50 value of approximately 0.6 nM, indicating potent inhibition. This inhibition leads to increased levels of anti-inflammatory epoxy fatty acids, suggesting a mechanism for its anti-inflammatory action . -

Cell Viability and Oxidative Stress :

In cellular models, treatment with Ethyl 3-chloro-4-(difluoromethoxy)benzoate resulted in enhanced cell viability under oxidative stress conditions. The compound was shown to increase glutathione levels and upregulate antioxidant enzyme activity, thereby reducing oxidative damage in cells exposed to harmful stimuli .

Comparative Analysis with Similar Compounds

Table 2 compares Ethyl 3-chloro-4-(difluoromethoxy)benzoate with other benzoate derivatives regarding their biological activities.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition (IC50) |

|---|---|---|---|

| Ethyl 3-chloro-4-(difluoromethoxy)benzoate | Yes | Yes | 0.6 nM |

| Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate | Moderate | No | 5 nM |

| Ethyl 3-chloro-4-methoxybenzoate | Yes | Moderate | 10 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.